Field: Crystallography
Application: The crystal structure of 3-bromoisonicotinic acid has been studied.
Method: The molecular structure was determined using X-ray diffraction.
Field: Pharmaceutical Chemistry
Field: Medicinal Chemistry
Method: The synthesis involved a regioselective Heck cross-coupling reaction.
Field: Organic Chemistry
Method: The method involved lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles.
Field: Computational Chemistry
Application: 3-Bromo-5-fluoroisonicotinic acid can be used in computational chemistry for molecular simulations.
3-Bromo-5-fluoroisonicotinic acid is an organic compound with the molecular formula . It is a derivative of isonicotinic acid, notable for the presence of bromine and fluorine atoms at the 3rd and 5th positions of the pyridine ring, respectively. This compound exhibits unique chemical properties due to the influence of these halogen substituents, enhancing its reactivity and potential applications in various fields such as medicinal chemistry and materials science .
Research into the biological activity of 3-Bromo-5-fluoroisonicotinic acid indicates its potential as a ligand in studies of biological receptors and enzymes. Its unique structure allows it to interact selectively with specific molecular targets, which may lead to therapeutic applications. Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties and other pharmacological effects .
The synthesis of 3-Bromo-5-fluoroisonicotinic acid typically involves halogenation reactions. A common method includes:
For large-scale production, automated reactors may be utilized to ensure consistency and efficiency. Advanced purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .
3-Bromo-5-fluoroisonicotinic acid has a diverse range of applications:
Several compounds share structural similarities with 3-Bromo-5-fluoroisonicotinic acid, each exhibiting unique properties:
Compound Name | Key Differences |
---|---|
3-Bromoisonicotinic Acid | Lacks fluorine; different reactivity |
5-Fluoroisonicotinic Acid | Lacks bromine; different applications |
3-Chloro-5-fluoroisonicotinic Acid | Contains chlorine instead of bromine; altered reactivity |
3-Bromo-5-fluoropicolinic Acid | Similar structure but different functional group positioning |
3-Bromo-5-fluoroisonicotinamide | Amide instead of carboxylic acid; altered properties |
The presence of both bromine and fluorine atoms in 3-Bromo-5-fluoroisonicotinic acid contributes to its distinct chemical behavior compared to its analogs. This dual halogenation enhances its reactivity and versatility in various chemical transformations, making it an invaluable compound in both research and industrial applications .
Irritant